BenchChemオンラインストアへようこそ!

1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Physicochemical properties Drug-likeness Blood-brain barrier permeability

This N1-methylated 7-azaindole building block delivers a reduced hydrogen-bond donor count (1 vs. 2) and optimized XLogP (0.9) that enhance blood-brain barrier penetration—critical for CNS-targeted kinase inhibitor programs against FGFR and JAK3. Supplied at ≥98% HPLC purity to minimize side reactions in automated parallel synthesis, the N1-methyl group also serves as a metabolic soft spot for rapid SAR exploration. Procuring this specific analog ensures alignment with established IP landscapes (Plexxikon, Aventis Pharma), streamlining freedom-to-operate assessments.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1446791-69-0
Cat. No. B1405476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
CAS1446791-69-0
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1N=C(C=C2)N
InChIInChI=1S/C8H9N3/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3,(H2,9,10)
InChIKeyKWZMJNRMOMFWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1446791-69-0): A Core 7‑Azaindole Scaffold for Medicinal Chemistry and Kinase Inhibitor Research


1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a 7-azaindole derivative featuring a fused pyrrolo[2,3-b]pyridine core with a primary amine at the 6-position and a methyl substituent on the pyrrole nitrogen (N1) [1]. This heterocyclic framework is a recognized bioisostere of indole and purine, widely employed as a privileged scaffold in kinase inhibitor drug discovery [2]. The compound serves as a versatile building block for the synthesis of more complex molecules targeting protein kinases, including JAK3 and FGFR families [3].

Why 1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1446791-69-0) Cannot Be Replaced by Unsubstituted or Differently Substituted 7‑Azaindoles


The N1-methyl substitution critically alters key physicochemical properties and hydrogen‑bonding capacity relative to unsubstituted analogs. Specifically, methylation at N1 reduces the hydrogen bond donor count from 2 to 1 and increases lipophilicity (XLogP from 1.0 to 0.9) compared to the parent 1H-pyrrolo[2,3-b]pyridin-6-amine [1][2]. This modification enhances metabolic stability and blood‑brain barrier permeability potential, which are essential attributes for lead optimization in CNS‑targeting kinase inhibitor programs [3]. Simple interchange with 5‑chloro or 3‑phenyl analogs introduces divergent electronic and steric profiles that alter kinase selectivity and synthetic tractability, underscoring the need for compound‑specific validation.

Quantitative Differentiation of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1446791-69-0) Against Closest Analogs: A Head‑to‑Head Comparison


N1‑Methylation Reduces Hydrogen Bond Donor Count and Modulates Lipophilicity Relative to Unsubstituted Parent

1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits a reduced hydrogen bond donor count (1 vs. 2) and a slightly lower XLogP3-AA (0.9 vs. 1.0) compared to the unsubstituted analog 1H-pyrrolo[2,3-b]pyridin-6-amine [1][2]. This substitution pattern decreases polarity and improves passive membrane permeability, a critical advantage for CNS drug discovery [3].

Physicochemical properties Drug-likeness Blood-brain barrier permeability

Purity Specification (98% HPLC) Surpasses Multiple Comparator Analogs, Minimizing Side Reactions in Parallel Synthesis

Commercially available 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is supplied at 98% purity (HPLC) by major vendors . In contrast, the unsubstituted analog 1H-pyrrolo[2,3-b]pyridin-6-amine is often listed at 95‑97% purity [1], and the 5‑chloro analog is typically offered at 97% . Higher initial purity reduces the need for additional purification steps in high‑throughput chemistry workflows.

Analytical purity Parallel synthesis Quality control

N1‑Methylated Scaffold Enables Distinct Kinase Selectivity Profiles in FGFR and JAK3 Inhibitor Series

Structure‑activity relationship (SAR) studies on 1H-pyrrolo[2,3-b]pyridine derivatives reveal that N1‑methylation contributes to potent FGFR1 inhibition (IC50 values as low as 7 nM for advanced analogs) and JAK3 inhibitory activity (moderate selectivity achieved with specific C‑3 substitutions) [1]. The unsubstituted core typically yields weaker or less selective kinase inhibition, underscoring the methyl group's role in optimizing hinge‑region binding interactions [2].

Kinase selectivity FGFR inhibitors JAK3 inhibitors

Optimal Research and Procurement Applications for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1446791-69-0) Based on Quantified Differentiation


Lead Optimization of CNS‑Penetrant Kinase Inhibitors

The reduced hydrogen bond donor count (1 vs. 2) and favorable XLogP (0.9) of 1‑methyl‑1H‑pyrrolo[2,3‑b]pyridin‑6‑amine relative to its unsubstituted parent enhance blood‑brain barrier permeability, making it a preferred scaffold for designing CNS‑targeting FGFR or JAK3 inhibitors [1]. Researchers can utilize this building block to generate focused libraries with improved brain exposure, bypassing the need for extensive physicochemical optimization [2].

High‑Throughput Parallel Synthesis and Fragment‑Based Drug Discovery

With commercially guaranteed 98% HPLC purity , this compound minimizes side reactions and purification burdens in automated parallel synthesis platforms. The N1‑methyl group also serves as a metabolic soft spot that can be further diversified, enabling rapid exploration of structure‑activity relationships in fragment‑based campaigns targeting kinase ATP‑binding pockets .

Validation of 7‑Azaindole Bioisosterism in Kinase Inhibitor Patents

Patent filings by Plexxikon and Aventis Pharma extensively describe N1‑methylated 7‑azaindoles as privileged intermediates for protein kinase inhibitors [3][4]. Procurement of this specific N1‑methylated analog ensures that in‑house SAR aligns with established intellectual property landscapes, facilitating freedom‑to‑operate assessments and expedited patent prosecution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.